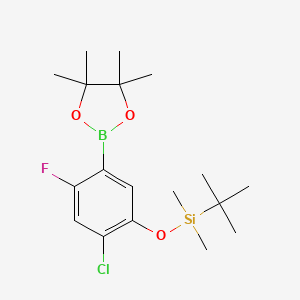

tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Overview

Description

“tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a tert-butyl group, a chloro group, a fluoro group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 371.64 .Scientific Research Applications

Synthesis of 1H-Indazole Derivatives

This compound is a significant intermediate of 1H-indazole derivatives . It is acquired through two substitution reactions and the structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .

DFT Study and Crystal Structure Analysis

The single crystal of this compound is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .

Synthesis of Biologically Active Compounds

This compound is an important intermediate in many biologically active compounds such as crizotinib . It is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Borylation Reactions

This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration Reactions

It can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Drug Design and Delivery

Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Protodeboronation Reactions

Pinacol boronic esters, including this compound, are used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Hydrolysis Studies

These compounds are only marginally stable in water. The kinetics of hydrolysis of some phenylboronic pinacol esters, including this compound, is dependent on the substituents in the aromatic ring . The pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Mechanism of Action

Target of Action

Boronic acid derivatives, such as this compound, are often used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic acid derivatives are known to interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acid derivatives are often involved in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways .

Pharmacokinetics

The susceptibility of phenylboronic pinacol esters to hydrolysis, a key factor affecting bioavailability, is known to be influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The formation of carbon-carbon bonds can lead to significant changes in molecular structure and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the rate of hydrolysis of phenylboronic pinacol esters, which can affect the compound’s action and stability, is known to be considerably accelerated at physiological pH .

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

properties

IUPAC Name |

tert-butyl-[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BClFO3Si/c1-16(2,3)25(8,9)22-15-10-12(14(21)11-13(15)20)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQFSWRDPKBURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClFO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675062 | |

| Record name | tert-Butyl[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl(2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane | |

CAS RN |

1150561-59-3 | |

| Record name | 2-[4-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)

![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)

![2-chloro-N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B1463754.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)

![2-(Diethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463759.png)

![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1463760.png)

![5-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1463761.png)